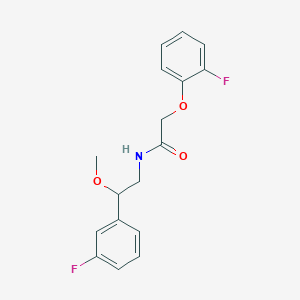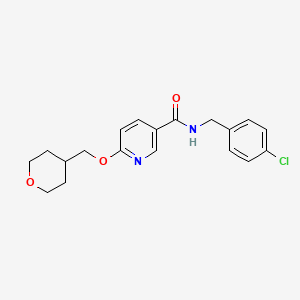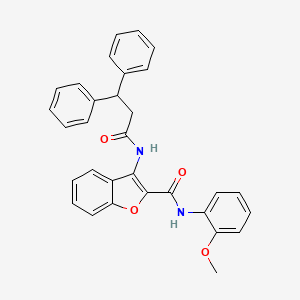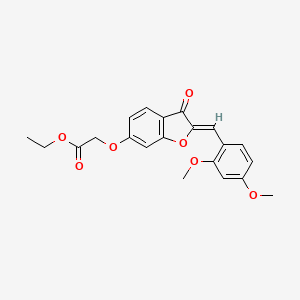![molecular formula C14H26N2O2 B2998471 Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate CAS No. 2386023-55-6](/img/structure/B2998471.png)
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate is a chemical compound with the CAS Number: 2386023-55-6 . It has a molecular weight of 254.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14-6-4-5-11(7-14)8-15-9-14/h11,15H,4-10H2,1-3H3, (H,16,17) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.37 . It is a powder at room temperature .Mechanism of Action
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways that promote the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound disrupts these signaling pathways and induces cell death in B-cell lymphoma cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and enhance the activity of T-cells. This compound has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate is its specificity for BTK. This makes it a valuable tool for studying the role of BTK in B-cell malignancies. However, this compound has limitations in terms of its solubility and stability, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for the development of Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and safety. Another area of interest is the evaluation of this compound in combination with other anti-cancer agents to enhance its anti-tumor activity. Finally, there is a need for further studies to elucidate the immunomodulatory effects of this compound and its potential for the treatment of autoimmune diseases.
Conclusion:
This compound is a promising small molecule inhibitor that has shown efficacy in preclinical models of B-cell malignancies. Its specificity for BTK makes it a valuable tool for studying the role of BTK in cancer and immunology. Further studies are needed to optimize its pharmacokinetic properties, evaluate its potential in combination with other agents, and explore its immunomodulatory effects.
Synthesis Methods
The synthesis of Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate involves a multi-step process that starts with the reaction of tert-butylamine and 3-azabicyclo[3.3.1]nonane-9-carboxylic acid. The resulting product is then reacted with methyl chloroformate to form the tert-butyl ester. The final step involves the reaction of the tert-butyl ester with N-methyl-1,3-propanediamine to form this compound.
Scientific Research Applications
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit the growth of B-cell lymphoma cells and enhance the efficacy of other anti-cancer agents. This compound has also been shown to inhibit the activation of B-cell receptor signaling pathways, which are critical for the survival and proliferation of B-cell malignancies.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14-6-4-5-11(7-14)8-15-9-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLSVBBJKXCOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

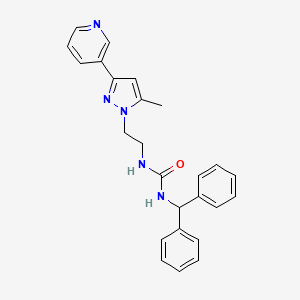
![3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2998389.png)
![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2998393.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)
![Imidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B2998395.png)
![N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2998396.png)
